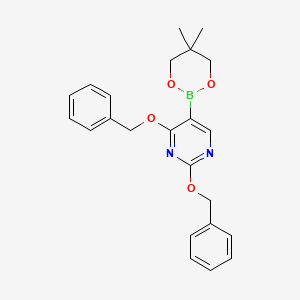
2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine
Übersicht
Beschreibung
2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine is an organic compound primarily utilized in scientific research and industrial applications. Its unique structure, featuring both benzyl and dioxaborinanyl groups attached to a pyrimidine core, allows for diverse chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step process involving the protection and deprotection of functional groups, and the formation of boron-containing heterocycles. The initial step often includes the protection of pyrimidine nitrogen atoms to prevent unwanted side reactions.
Step 1: Protection of Pyrimidine Nitrogens using Benzyl Chloride.
Step 2: Formation of Dioxaborinanyl Group via boronate ester intermediates.
Step 3: Deprotection of Nitrogen atoms to yield the final compound.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to improve yield and reduce the use of hazardous reagents. Catalytic processes and continuous flow techniques are often employed to increase efficiency and maintain safety standards.
Analyse Chemischer Reaktionen
2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized under mild conditions to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be performed using hydride donors to reduce the dioxaborinanyl group selectively.
Substitution: Electrophilic aromatic substitution is common, where benzyloxy groups are replaced with other substituents.
Common reagents and conditions include:
Oxidants: mCPBA, Hydrogen peroxide.
Reductants: Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Various electrophiles and catalytic amounts of acids or bases.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine has found numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in studying enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to modulate biological pathways.
Industry: Applied in the manufacture of specialty chemicals and as an intermediate in agrochemical production.
Wirkmechanismus
Compared to other pyrimidine derivatives, 2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine stands out due to its unique combination of benzyloxy and dioxaborinanyl functionalities. These groups confer distinct reactivity and binding properties, making it particularly useful in specialized applications.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethoxy-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine
2,4-Bis(benzyloxy)pyrimidine
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine
This compound's unique structure and versatile reactivity make it a valuable tool in multiple scientific fields. Anything else you want to dive deeper into?
Eigenschaften
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,4-bis(phenylmethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BN2O4/c1-23(2)16-29-24(30-17-23)20-13-25-22(28-15-19-11-7-4-8-12-19)26-21(20)27-14-18-9-5-3-6-10-18/h3-13H,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUSBJLGIGLWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN=C(N=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660642 | |
| Record name | 2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-91-2 | |
| Record name | 2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



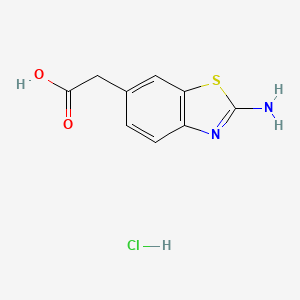
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine](/img/structure/B1522081.png)
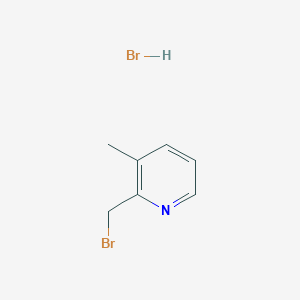
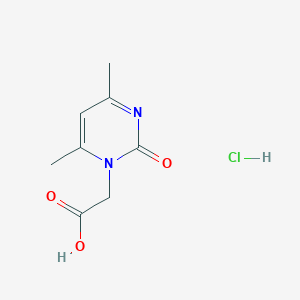
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine](/img/structure/B1522085.png)
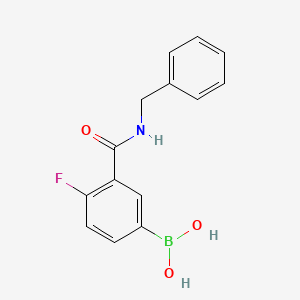
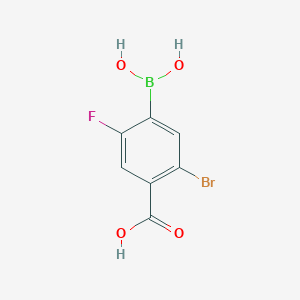
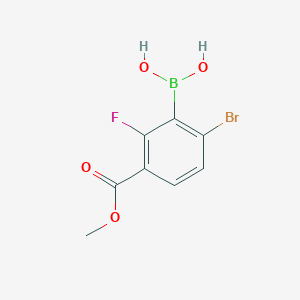

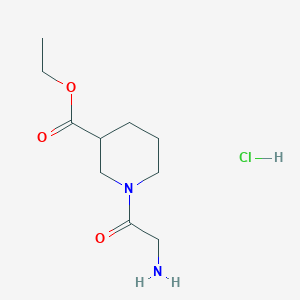
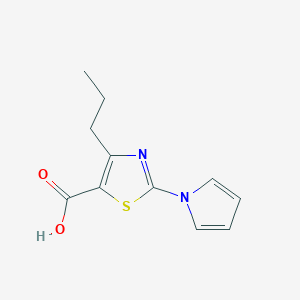

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B1522100.png)
